molecular formula C8H3BrClF B1384637 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene CAS No. 2187435-46-5

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene

Cat. No.: B1384637
CAS No.: 2187435-46-5
M. Wt: 233.46 g/mol
InChI Key: UHMAEITVYQXLOJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene (CAS RN: 2187435-46-5) is a halogenated aromatic compound featuring a bromoethynyl (–C≡CBr) group at position 1, a chlorine atom at position 4, and a fluorine atom at position 2 on the benzene ring. Its molecular formula is C₈H₃BrClF, with a molecular weight of 236.47 g/mol (estimated). This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions (e.g., Sonogashira coupling) due to its reactive ethynyl-bromine bond .

Properties

IUPAC Name

1-(2-bromoethynyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAEITVYQXLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250277
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
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URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-46-5
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-bromoethynyl)-4-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene typically involves a multi-step process. One common method includes the following steps:

    Chlorination and Fluorination: The subsequent introduction of chlorine and fluorine atoms can be carried out using appropriate halogenating agents under controlled conditions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. This may include the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromoethynyl, chloro, or fluoro groups can be replaced by other substituents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Cycloaddition Reactions: The bromoethynyl group can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology and Medicine: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromoethynyl, chloro, and fluoro groups. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway.

In biological systems, if the compound or its derivatives exhibit biological activity, the mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene (HA-6060)
  • CAS RN : 2187434-97-3
  • Molecular Formula : C₈H₃BrClF
  • Purity : 95%
  • Key Difference : The bromoethynyl and fluorine substituents are transposed (positions 1 and 2).
  • Impact : Altered electronic distribution affects dipole moment and reactivity. The meta-chloro substituent may reduce steric hindrance compared to the para-chloro in the target compound.
1-Bromo-4-ethynyl-2-fluorobenzene (QB-9736)
  • CAS RN : 1191063-07-6
  • Molecular Formula : C₈H₄BrF
  • Purity : 98%
  • Key Difference : Lacks the chloro substituent, simplifying the electronic profile.
  • Impact : Increased electron density at the ethynyl group enhances reactivity in aryl-alkyne couplings.

Substituent Variants

1-(Bromomethyl)-4-chloro-2-fluorobenzene
  • CAS RN : 71916-82-0
  • Molecular Formula : C₇H₅BrClF
  • Molecular Weight : 223.47 g/mol
  • Key Difference : Bromomethyl (–CH₂Br) replaces bromoethynyl.
  • Impact : The single-bonded bromine is less reactive in cross-couplings but widely used in alkylation or nucleophilic substitutions (e.g., forming benzylamines in pharmaceutical intermediates) .
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene
  • CAS RN : 2418644-82-1
  • Molecular Formula : C₈H₇BrClF
  • Purity : 95%
  • Key Difference : Ethyl-bromine substituent introduces steric bulk.

Physical Properties and Commercial Availability

Compound Purity Storage Conditions Commercial Source
Target Compound 95% Not specified Combi-Blocks (HA-1125)
1-(Bromomethyl)-4-chloro-2-fluorobenzene 98% 2–8°C (inert atmosphere) BLD Pharm (BD34726)
1-(1-Bromoethyl)-4-chloro-2-fluorobenzene 95% Not specified ePharmaLeads

Biological Activity

Chemical Structure and Properties

The presence of bromine, chlorine, and fluorine atoms in the structure of 1-(2-Bromoethynyl)-4-chloro-2-fluorobenzene significantly influences its chemical properties. The ethynyl group (−C≡C−) at the second position relative to the bromine substituent adds to its reactivity.

PropertyValue
Molecular FormulaC7_7H4_4BrClF
Molecular Weight215.47 g/mol
IUPAC NameThis compound
Chemical ClassAryl halide

Currently, there is no specific documented mechanism of action for this compound in biological systems. However, due to the presence of halogens, it is hypothesized that this compound may interact with various biological targets such as enzymes or receptors, potentially modulating signaling pathways involved in cellular processes.

Medicinal Chemistry Applications

This compound has potential applications in medicinal chemistry as a building block for developing pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Interaction Studies

Studies involving interaction with nucleophiles and electrophiles are crucial for understanding the compound's reactivity. These interactions help elucidate its potential as a precursor in drug synthesis or other chemical transformations.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related compounds have shown diverse biological activities:

  • Anticancer Activity : Compounds with similar halogenated structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction.
  • Antimicrobial Properties : Some aryl halides exhibit antimicrobial activity, suggesting that structural analogs may also possess similar effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
1-Bromo-4-chloro-2-fluorobenzeneC6_6H3_3BrClFLacks ethynyl group; simpler structure
4-Bromo-2-chlorofluorobenzeneC6_6H3_3BrClFDifferent halogen arrangement
1-(Bromomethyl)-4-chloro-2-fluorobenzeneC7_7H5_5BrClFContains a bromomethyl group instead of ethynyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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